Trimagnesium;diborate;octahydrate

Description

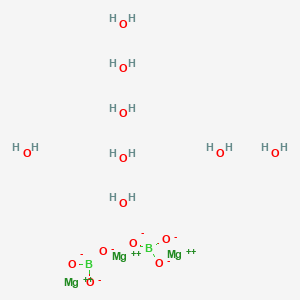

Trimagnesium diborate octahydrate is a magnesium-containing borate compound with the hypothetical formula Mg₃(B₂O₅)₂·8H₂O, inferred from analogous structures of magnesium salts and borate anions. Key structural motifs likely involve diborate groups ([B₂O₅]⁴⁻ or [B₂O₃(OH)]ⁿ⁻) linked to Mg²⁺ ions, forming hydrated crystalline networks . Such compounds are of interest in materials science for their dielectric, mechanical, or catalytic properties, though specific applications remain underexplored .

Properties

CAS No. |

10031-14-8 |

|---|---|

Molecular Formula |

B2H16Mg3O14 |

Molecular Weight |

334.649 |

IUPAC Name |

trimagnesium;diborate;octahydrate |

InChI |

InChI=1S/2BO3.3Mg.8H2O/c2*2-1(3)4;;;;;;;;;;;/h;;;;;8*1H2/q2*-3;3*+2;;;;;;;; |

InChI Key |

LJJIKUKRQVVKAQ-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

Synonyms |

MAGNESIUM BORATE, OCTAHYDRATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Analogues

Lithium Diborate Hydrate (LiB₂O₃(OH)·H₂O)

- Chemical Formula : LiB₂O₃(OH)·H₂O

- Crystal Structure : Chains of BO₄ tetrahedra and BO₂(OH) triangles, forming infinite chains along the [010] direction. Space group Pnna with lattice parameters a = 9.798 Å, b = 8.276 Å, c = 9.614 Å .

- Hydration : Contains one water molecule per formula unit.

- Key Properties: Strong interfacial absorption energy with inorganic nanoparticles due to B←N coordination .

- Applications : Model system for studying borate anion topologies and coordination chemistry .

Magnesium Diborate Whisker

- Chemical Formula : MgB₂O₅ (anhydrous form inferred).

- Structure : High-aspect-ratio crystalline fibers (length: ~30 μm, length/diameter ratio: 30–50) synthesized via improved solid-state reactions .

- Key Properties : Enhances tensile strength and dielectric properties in polymer composites.

- Applications : Reinforcement in plastics, metals, and alloys .

Cobalt(II) Orthophosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

- Chemical Formula : Co₃(PO₄)₂·8H₂O

- Crystal Structure : Phase transitions dependent on Co/Ca ratios; Rietveld-refined unit cell parameters show coexistence with brushite phases .

- Hydration : Stable octahydrate form under specific synthesis conditions.

- Key Properties : Metastable in aqueous environments, reverting to lower hydrates .

- Applications: Not explicitly stated; studied for phase behavior in inorganic chemistry.

Trimagnesium Phosphate Octahydrate (Mg₃(PO₄)₂·8H₂O)

- Chemical Formula : Mg₃(PO₄)₂·8H₂O

- Structure : Isostructural with cobalt(II) phosphate; contains octahedral and pentacoordinated Mg²⁺ ions .

- Hydration: Forms via reaction of monomagnesium phosphate tetrahydrate with Mg(OH)₂ .

- Key Properties : Metastable in water, transforms to stable octahydrate .

- Applications : Nutritional supplements (E343) and precursor for ceramics .

Functional and Reactivity Comparisons

Diborate vs. Tetraborate Reactivity

- Diborate (B₂O₅⁴⁻) : Reacts with hydroxyl radicals at pH 9.5 with a rate constant of 6.4 × 10⁶ M⁻¹·s⁻¹ .

- Tetraborate (B₄O₇²⁻) : Similar reactivity (6.8 × 10⁶ M⁻¹·s⁻¹) under identical conditions, suggesting comparable radical scavenging capabilities .

Hydration Effects

- Magnesium Salts : Hydration states critically influence stability. For example, trimagnesium phosphate docosahydrate is metastable, reverting to octahydrate in water, while dimagnesium phosphate trihydrate is the stable form in aqueous systems .

- Lithium Diborate Hydrate: Structural water molecules stabilize the infinite chain topology, enabling applications in nanoparticle coatings .

Comparative Data Table

*Hypothetical structure inferred from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.